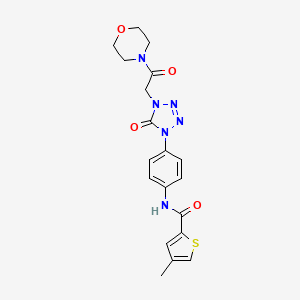

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex structure. Its chemical properties allow it to interact uniquely in various chemical and biological environments. This compound's ability to engage in multiple reaction types and pathways makes it significant for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide generally involves multiple steps, beginning with the creation of intermediate structures that undergo successive modifications. These steps typically include:

Formation of thiophene-2-carboxylic acid derivative: : This is achieved via a series of reactions involving thiophene ring transformations and functional group interconversions.

Introduction of the tetrazole ring: : This involves cycloaddition reactions with azide compounds under controlled conditions.

Morpholine addition: : This step requires a coupling reaction involving morpholine and an appropriate halogenated intermediate, usually in the presence of a base.

Final assembly: : The various intermediate products are then coupled, typically using peptide coupling reagents to form the final amide bond.

Industrial Production Methods

Industrial production may scale up these processes using flow chemistry techniques to enhance yield and efficiency. Automated reactors and precise control of reaction parameters (temperature, pressure, pH) are essential to produce large quantities with high purity.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various reactions, including:

Oxidation: : Yields sulfoxides or sulfones under the influence of oxidizing agents.

Reduction: : Can reduce to corresponding thiols or amines, depending on the reagents.

Substitution: : Halogenation and alkylation reactions are feasible at specific positions on the ring structures.

Common Reagents and Conditions

Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Thiols, amines.

Substitution Products: : Alkyl and halogen-substituted derivatives.

Aplicaciones Científicas De Investigación

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide has various applications:

Chemistry

Catalysis: : Acts as a ligand in complex catalytic processes.

Polymer Science: : Used in the synthesis of advanced polymers with unique properties.

Biology and Medicine

Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, crucial in disease treatment.

Drug Design: : Its structure serves as a template for designing pharmaceutical compounds targeting particular pathways.

Industry

Material Science: : Utilized in the creation of high-performance materials.

Agriculture: : Employed in the formulation of agrochemicals.

Mecanismo De Acción

The compound interacts with molecular targets via specific binding to active sites or allosteric sites, altering their activity. It engages in pathways involving signal transduction or metabolic cascades, depending on its application.

Comparación Con Compuestos Similares

Compared to other thiophene-2-carboxamide derivatives:

It has enhanced stability due to the morpholine and tetrazole functionalities.

Offers unique reactivity patterns, distinguishing it from simpler analogues.

Similar Compounds

Thiophene-2-carboxamide

2-Morpholinothiophene derivatives

Tetrazole-substituted thiophenes

This compound's comprehensive nature makes it an invaluable asset in multiple scientific domains. Whether you're involved in chemistry, biology, medicine, or industry, its unique characteristics provide numerous possibilities for exploration and application.

Propiedades

IUPAC Name |

4-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-13-10-16(30-12-13)18(27)20-14-2-4-15(5-3-14)25-19(28)24(21-22-25)11-17(26)23-6-8-29-9-7-23/h2-5,10,12H,6-9,11H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMKKHURMXEZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2473217.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2473225.png)

![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)

![1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2473230.png)

![2-cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)